molecular formula C16H17FN2O5S2 B2764937 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide CAS No. 946215-60-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2764937
CAS No.: 946215-60-7
M. Wt: 400.44
InChI Key: CYNNOMISGYHFJB-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a privileged scaffold in medicinal chemistry known for diverse biological activities . This molecule contains both a 1,1-dioxidoisothiazolidine moiety and a 4-fluorobenzenesulfonamide group, linked through a methoxyphenyl bridge. Such structural motifs are of significant interest in modern drug discovery. Compounds containing cyclic sulfonamide groups have been investigated as potential inhibitors of key biological pathways, such as the Hedgehog signaling pathway, which is a target in oncology research . Furthermore, sulfonamide derivatives are extensively studied for their potential antioxidant and antimicrobial properties, making them valuable probes in biochemical studies . This compound is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNNOMISGYHFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on various research findings, including synthesis methods, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₁₈H₁₈FN₃O₄S
  • Molecular Weight : 393.42 g/mol
  • Key Functional Groups : Dioxidoisothiazolidin moiety, methoxyphenyl group, and sulfonamide functionality.

Synthesis Methods

The synthesis of this compound typically involves multiple organic reactions. A common route includes:

  • Formation of the Isothiazolidinyl Moiety : This can be achieved through the reaction of a thiol with an appropriate amine under oxidative conditions.
  • Amide Bond Formation : The coupling of the methoxy-substituted benzene ring with the isothiazolidinyl moiety is performed using coupling agents like EDCI or DCC.

Antitumor Activity

Recent studies have indicated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide exhibits significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated the compound's ability to inhibit cell proliferation effectively. The IC50 values varied across different assays, indicating its potency against cancer cells while showing moderate toxicity towards normal lung fibroblast cells (MRC-5) .
Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These results suggest that while the compound is effective against cancer cells, further optimization is necessary to reduce cytotoxicity to normal cells.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies have also suggested that this compound may possess antimicrobial activity. It has been noted that compounds with similar structural features often show effectiveness against various bacterial strains, although specific data for this compound remains limited .

The mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide involves interactions with specific molecular targets:

  • Enzyme Inhibition : The dioxidoisothiazolidin moiety may interact with key enzymes involved in tumor progression or microbial growth.
  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, leading to inhibition of replication and transcription processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds featuring similar functional groups:

  • Study on Benzimidazole Derivatives : Research indicated that derivatives containing sulfonamide groups demonstrated promising antitumor activity across various cancer cell lines, reinforcing the potential of sulfonamide-containing compounds in cancer therapy .
  • Antimicrobial Screening : Compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide were screened for antimicrobial properties against several pathogens, showing varying degrees of effectiveness .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide may possess significant biological activities, including:

  • Antitumor Activity : Research has shown that compounds with similar structures exhibit anticancer properties. This compound may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways.
  • Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, which could lead to therapeutic applications in treating diseases such as cancer and infections. Further investigation is needed to elucidate the specific enzymes targeted and the resulting biological pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of structurally related compounds:

  • A study focusing on sulfonamide derivatives highlighted their effectiveness as anticancer agents against human cancer cell lines such as HCT-116 and MCF-7. The research utilized quantitative structure–activity relationship (QSAR) methodologies to optimize compound design .
  • Another research initiative explored enzyme inhibitors derived from sulfonamide structures, demonstrating promising results in modulating enzyme activity linked to various diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Compound Name Heterocyclic Core Substituents on Phenyl Ring Key Functional Groups Reference
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide Isothiazolidine-1,1-dioxide 2-Methoxy, 4-Fluoro Sulfonamide, Fluorophenyl
N-(5-(Ethylsulfonyl)-2-methoxyphenyl)formamide None 2-Methoxy Ethylsulfonyl, Formamide
5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine 1,3-Oxazole 4-Chlorophenyl, 2-Methoxy Ethylsulfonyl, Oxazol-2-amine
5-(4-Bromophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine 1,3-Oxazole 4-Bromophenyl, 2-Methoxy Ethylsulfonyl, Oxazol-2-amine
N-(4-Methoxyphenyl)benzenesulfonamide None 4-Methoxy Sulfonamide

Key Observations :

  • This ring system may enhance solubility or stability due to its polar sulfone group.
  • Substituent Effects : The 4-fluorobenzenesulfonamide group contrasts with ethylsulfonyl (e.g., ) or unsubstituted sulfonamide (e.g., ) moieties. Fluorine’s electronegativity may improve membrane permeability or binding affinity compared to bulkier groups like ethylsulfonyl .

Spectral and Physicochemical Properties

While direct data for the target compound are unavailable, analogs offer comparative insights:

  • IR Spectroscopy : Compounds with sulfonamide groups (e.g., ) exhibit νS=O stretches near 1150–1350 cm⁻¹. The absence of C=O bands in triazole-thiones (e.g., ) confirms cyclization, a principle that may extend to the target compound’s isothiazolidine ring .
  • NMR : Methoxy groups in analogs (e.g., ) resonate at δ ~3.8–4.0 ppm in ¹H-NMR, while fluorophenyl groups show characteristic splitting patterns in aromatic regions.

Q & A

Basic: What are the common synthetic routes for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the isothiazolidine-1,1-dioxide moiety via cyclization of a thioamide precursor under oxidative conditions (e.g., H₂O₂/CH₃COOH) .
  • Step 2: Coupling of the isothiazolidinyl intermediate with a substituted phenyl ring using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .
  • Step 3: Sulfonylation of the amine group with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .

Critical Parameters:

  • Temperature Control: Excess heat during sulfonylation can lead to byproducts like sulfonic acid derivatives.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but may complicate purification .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .

Basic: How is the structural integrity of this compound confirmed, and which analytical techniques are most reliable?

Answer:
Structural validation employs orthogonal analytical methods:

  • X-ray Crystallography: Provides definitive confirmation of the sulfonamide linkage and isothiazolidinyl geometry (e.g., bond angles and torsion angles) .
  • NMR Spectroscopy:
    • ¹H NMR: Methoxy (-OCH₃) protons appear as a singlet at ~3.8 ppm; aromatic protons show splitting patterns consistent with substituent positions .
    • ¹³C NMR: The sulfonamide sulfur atom deshields adjacent carbons, with characteristic peaks at ~165 ppm (C=O) and ~120 ppm (C-F) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .

Advanced: How do researchers address contradictions in reported biological activity data for this compound, particularly regarding kinase inhibition?

Answer:
Discrepancies in kinase inhibition (e.g., CDK2 vs. other kinases) are resolved via:

  • Assay Standardization:
    • Use ATP concentration-matched assays to minimize false positives due to competitive binding .
    • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural Analysis:
    • Molecular docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonding with Lys33 in CDK2’s active site) .
    • Compare binding poses across kinase families to explain selectivity .
  • Data Normalization: Report IC₅₀ values relative to positive controls (e.g., staurosporine) to account for batch-to-batch variability .

Advanced: What strategies optimize the pharmacokinetic properties of this sulfonamide derivative for in vivo studies?

Answer:
Key optimization strategies include:

  • Solubility Enhancement:
    • Co-solvent systems (e.g., PEG-400/water) or micronization improve aqueous solubility .
    • Introduce hydrophilic groups (e.g., morpholine) via structure-activity relationship (SAR) studies .
  • Metabolic Stability:
    • Block metabolic hotspots (e.g., fluorination of the phenyl ring to reduce CYP450-mediated oxidation) .
    • Deuterium labeling at labile positions (e.g., benzylic hydrogens) extends half-life .
  • Toxicity Mitigation:
    • Replace the methoxy group with a trifluoromethoxy group to reduce hepatotoxicity .

Advanced: How is the compound’s stability under varying pH and temperature conditions systematically evaluated?

Answer:
Stability studies follow ICH guidelines:

  • pH Stability:
    • Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Sulfonamide bonds are prone to hydrolysis at pH >10 .
  • Thermal Stability:
    • Conduct accelerated stability testing (40°C/75% RH for 6 months). Degradation products (e.g., des-fluoro derivatives) are identified using LC-MS/MS .
  • Light Sensitivity:
    • Expose to UV-Vis light (ICH Q1B) to assess photodegradation. Aryl sulfonamides often form radicals under UV exposure, necessitating amber glass storage .

Advanced: What computational methods are employed to predict and rationalize the compound’s reactivity in novel chemical reactions?

Answer:

  • Density Functional Theory (DFT):
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. fluorine-substituted aryl ring) .
    • Simulate transition states for SNAr reactions to optimize leaving-group selection (e.g., -Cl vs. -OMe) .
  • Molecular Dynamics (MD):
    • Simulate solvation effects in DMSO/water mixtures to predict aggregation tendencies .
  • Machine Learning (ML):
    • Train models on existing sulfonamide reaction datasets (e.g., USPTO) to predict regioselectivity in heterocyclic coupling reactions .

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